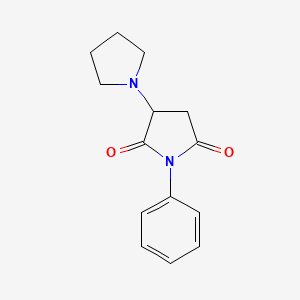![molecular formula C23H27N5O2S B5214286 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5214286.png)
1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a thiazole ring, and a piperidine ring, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Pyrimidine and Thiazole Rings: The pyrimidine and thiazole rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction using a suitable aldehyde and an amine.
Final Coupling: The final coupling of the piperidine ring with the pyrimidine-thiazole intermediate can be achieved through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Pharmacology: The compound can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
- Bis(2-ethylhexyl) terephthalate
- Dehydrobenzo[12]annulene
Uniqueness
This compound is unique due to its combination of pyrimidine, thiazole, and piperidine rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for various scientific applications.
Properties
IUPAC Name |
1-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-30-10-7-22-24-12-17(13-25-22)14-28-8-5-18(6-9-28)23(29)27-20-4-2-3-19(11-20)21-15-31-16-26-21/h2-4,11-13,15-16,18H,5-10,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQNYYJFCWPHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide](/img/structure/B5214222.png)
![(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5214223.png)
![1-[(4-FLUOROPHENYL)METHYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5214227.png)
![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-(4-METHOXYPHENYL)BENZAMIDE](/img/structure/B5214241.png)
![4-{3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID](/img/structure/B5214243.png)
![2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]PROPANAMIDE](/img/structure/B5214269.png)


![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)


